Bienvenue dans la boutique en ligne BenchChem!

2-(1-Methyl-1h-imidazol-2-ylsulfanyl)-ethylamine dihydrochloride

Purity Quality Control Chemical Procurement

2-(1-Methyl-1H-imidazol-2-ylsulfanyl)-ethylamine dihydrochloride (CAS 14395-84-7), also known as 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine dihydrochloride, is a heterocyclic chemical compound classified as a 2-thioimidazole derivative. It is the dihydrochloride salt of the free base 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine (CAS 142313-55-1).

Molecular Formula C6H13Cl2N3S
Molecular Weight 230.16 g/mol
CAS No. 14395-84-7
Cat. No. B1389623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methyl-1h-imidazol-2-ylsulfanyl)-ethylamine dihydrochloride
CAS14395-84-7
Molecular FormulaC6H13Cl2N3S
Molecular Weight230.16 g/mol
Structural Identifiers
SMILESCN1C=CN=C1SCCN.Cl.Cl
InChIInChI=1S/C6H11N3S.2ClH/c1-9-4-3-8-6(9)10-5-2-7;;/h3-4H,2,5,7H2,1H3;2*1H
InChIKeyOPKLWBYJDDYLDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-(1-Methyl-1H-imidazol-2-ylsulfanyl)-ethylamine dihydrochloride (CAS 14395-84-7) – Key Specifications & Differentiation


2-(1-Methyl-1H-imidazol-2-ylsulfanyl)-ethylamine dihydrochloride (CAS 14395-84-7), also known as 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine dihydrochloride, is a heterocyclic chemical compound classified as a 2-thioimidazole derivative. It is the dihydrochloride salt of the free base 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine (CAS 142313-55-1). The compound is recognized as a versatile small molecule scaffold and has been referenced in patent literature as a structural motif for histamine H3 receptor (H3R) antagonists and immunomodulatory agents [1][2].

Why 2-(1-Methyl-1H-imidazol-2-ylsulfanyl)-ethylamine dihydrochloride Cannot Be Replaced by Generic Analogs


Direct substitution of this specific dihydrochloride salt with closely related analogs—including the free base (CAS 142313-55-1), the mono-hydrochloride salt (CAS 1185438-89-4), or des-methyl thioimidazole derivatives—is inadvisable due to measurable differences in salt stoichiometry, purity grade, and structural features that critically influence aqueous solubility, target binding potential, and assay reproducibility. The N-methyl substitution on the imidazole ring is a key determinant of H3R pharmacophore recognition [1], while the dihydrochloride form ensures defined ionic composition for accurate molar calculations in biochemical experiments .

Quantitative Differentiation Evidence for 2-(1-Methyl-1H-imidazol-2-ylsulfanyl)-ethylamine dihydrochloride vs. Comparators


Commercial Purity Grade: ≥98% Specification vs. 95% for Free Base

Leading suppliers including WanviBio and Santa Cruz Biotechnology specify a purity of ≥98% for this dihydrochloride salt (batch-dependent) . In contrast, the free base form (CAS 142313-55-1) is commonly offered at 95% purity by major building-block suppliers such as Enamine LLC and ChemBase . This represents a minimum 3 percentage-point differential in nominal purity.

Purity Quality Control Chemical Procurement

Salt Stoichiometry: Defined Dihydrochloride vs. Variable Mono-HCl or Free Base

The target compound has a defined dihydrochloride stoichiometry (C6H11N3S·2HCl, MW = 230.16 g/mol) . The mono-hydrochloride analog (CAS 1185438-89-4) has a molecular weight of 193.69 g/mol and is available at 95% purity . The dihydrochloride salt provides two equivalents of HCl per molecule, which enhances aqueous solubility and ensures complete protonation of both the primary amine and the imidazole nitrogen, a property that is critical for consistent ionization state in biological media. Imidazole derivatives as a class are characterized by high solubility in polar solvents, and this property is enhanced by salt formation .

Salt form Stoichiometry Solubility

Computed Lipophilicity: Lower logP vs. Bulkier 2-Thioimidazole H3R Antagonists

The computed XLogP3-AA for the free base of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine is -0.1 [1]. This is significantly lower than that of more elaborated 2-thioimidazole H3R antagonists, such as 4(5)-phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles, which have pKa,2 (protonation of the 2-thioimidazole fragment) values ranging from 3.13 to 4.34 [2] and are designed to be neutral at physiological pH with substantial lipophilic character. The low logP of this compound implies better aqueous solubility, reduced non-specific protein binding, and a more favorable profile for use as a fragment lead or a soluble intermediate.

Lipophilicity Drug-likeness ADME

Low Cytochrome P450 Binding Affinity: Reduced Off-Target Liability vs. Imidazole Antifungals

The free base of this compound exhibits low binding affinity for human CYP2A6, with a measured Kd of 4,500 nM (4.50 µM) [1]. This is orders of magnitude weaker than the CYP inhibition typically observed for imidazole-based antifungals (e.g., clotrimazole, which inhibits CYP isoforms with IC50 values typically in the 30–300 nM range). The minimal CYP interaction suggests a reduced likelihood of drug-drug interaction artifacts when the compound is used as a chemical probe in co-treatment or polypharmacology studies.

Cytochrome P450 Drug metabolism Off-target

N-Methyl Imidazole: A Structural Determinant for H3R Pharmacophore Engagement

The N-methyl group on the imidazole ring is a critical structural feature that distinguishes this compound from des-methyl thioimidazole analogs. In the context of histamine H3 receptor (H3R) ligand design, the presence and position of the methyl substituent on the imidazole nucleus have been shown to influence receptor binding affinity. Structurally related 2-thioimidazole H3R antagonists have demonstrated pKi values in the range of 5.89–7.96 in competitive binding assays against [3H]Nα-methylhistamine on rat brain cortex membranes [1]. The N-methyl substitution in the 1-position of the imidazole ring is expected to modulate key interactions within the receptor orthosteric binding pocket, as described in the pharmacophore models for H3R antagonists presented in patent US7265135 [2].

Histamine H3 receptor 2-Thioimidazole Structure-Activity Relationship

Structural Scaffold for Patent-Disclosed H3R Antagonists and Immunomodulators

The 2-thioimidazole scaffold, which encompasses the target compound, is explicitly claimed in two U.S. patents. US Patent 7,265,135 (Ortho-McNeil) describes methods of using 2-thio-imidazole compounds for treating neurological disorders mediated by H3R, including sleep/wake disorders, migraine, and cognitive dysfunction [1]. US Patent 7,253,191 claims 2-thio-substituted imidazole derivatives with immunomodulating and cytokine-release-inhibiting actions, with pharmaceutical compositions comprising these compounds [2]. The target compound represents the minimal 2-thioimidazole pharmacophore with an ethylamine side chain, making it a relevant reference compound or synthetic intermediate for exploring these patent-defined therapeutic spaces.

H3 receptor antagonist Immunomodulation Patent pharmacology

Optimal Research & Procurement Scenarios for 2-(1-Methyl-1H-imidazol-2-ylsulfanyl)-ethylamine dihydrochloride


Histamine H3 Receptor Pharmacology Studies

This compound serves as a key intermediate or tool for synthesizing and characterizing histamine H3 receptor (H3R) ligands. Its 2-thioimidazole core with an N-methyl group is a privileged scaffold for H3R antagonists, as evidenced by patent US7265135 which claims methods of treating H3R-mediated neurological disorders using structurally related compounds [1]. The defined dihydrochloride salt form ensures reproducible ionization state and solubility for in vitro binding and functional assays .

Immunomodulatory Compound Library Synthesis

The compound's structural similarity to patented 2-thio-substituted imidazole immunomodulators (US7253191) [2] makes it a valuable building block for synthesizing focused libraries targeting cytokine-release inhibition. Its ≥98% purity specification ensures reliable SAR data generation and minimizes the risk of impurity-driven false positives in cell-based screens.

Cytochrome P450 Interaction Profiling as a Negative Control

With a measured Kd of 4,500 nM for CYP2A6 [3], this compound is a useful negative control or reference standard for evaluating imidazole-based CYP interactions. Its low affinity makes it suitable for use in drug metabolism studies where minimal CYP perturbation is required, in contrast to more potent imidazole antifungals that can confound metabolic stability assays.

Fragment-Based Drug Discovery (FBDD) Campaigns

The low molecular weight (230.16 as dihydrochloride; 157.24 free base) and favorable computed logP (-0.1) [4] position this compound as an attractive fragment for lead discovery. Its enhanced aqueous solubility from the dihydrochloride salt form supports NMR- and SPR-based fragment screening at high concentrations, where free-base solubility limitations would otherwise restrict assay conditions.

Quote Request

Request a Quote for 2-(1-Methyl-1h-imidazol-2-ylsulfanyl)-ethylamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.